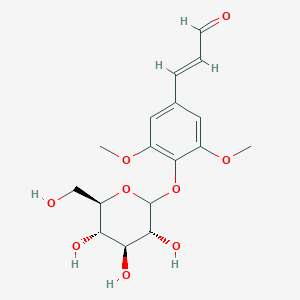

Sinapaldéhyde glucoside

Vue d'ensemble

Description

(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal is a β-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of sinapaldehyde with β-D-glucose . It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents . This compound is a significant intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .

Applications De Recherche Scientifique

(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sinapaldehyde glucoside is a phenolic compound that can be isolated from the bark of Phellodendron amurense It’s known that sinapaldehyde, a derivative of cinnamaldehyde, is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin .

Mode of Action

It’s known that sinapaldehyde is reduced to sinapyl alcohol by the action of dehydrogenase enzymes

Biochemical Pathways

Sinapaldehyde glucoside is likely involved in the phenylpropanoid pathway, given that sinapaldehyde is an intermediate in the formation of sinapyl alcohol . In sweetgum (Liquidambar styraciflua), sinapaldehyde arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .

Pharmacokinetics

It’s known that sinapaldehyde showed a -59kcal/mol binding affinity against MCM7 protein . This suggests that sinapaldehyde glucoside might have similar properties, but more research is needed to confirm this.

Result of Action

It’s known that sinapaldehyde has anti-inflammatory effects via suppression of ros and no by cox-2 inhibition . This suggests that sinapaldehyde glucoside might have similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action of sinapaldehyde glucoside. For instance, the process of anthocyanin formation, which sinapaldehyde glucoside might be involved in, can be influenced by many factors such as the transcription factors involved in the anthocyanin synthase expression, corresponding regulatory genes, physicochemical factors (temperature, light, minerals) and biological factors such as hormones .

Analyse Biochimique

Biochemical Properties

Sinapaldehyde glucoside plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the shikimate/phenylpropanoid pathway, which is crucial for the biosynthesis of various phenolic compounds . Sinapaldehyde glucoside interacts with several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of sinapoylglucose . This interaction is essential for the conversion of sinapate into its glucoside form, facilitating its further metabolism and storage in plants.

Cellular Effects

Sinapaldehyde glucoside has been shown to exert various effects on different types of cells and cellular processes. In macrophages, sinapaldehyde glucoside exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) . It also downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects suggest that sinapaldehyde glucoside can modulate cell signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of sinapaldehyde glucoside involves its interaction with various biomolecules. It binds to and inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, sinapaldehyde glucoside can modulate the expression of genes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sinapaldehyde glucoside have been observed to change over time. Studies have shown that sinapaldehyde glucoside remains stable under various conditions, maintaining its anti-inflammatory properties over extended periods

Dosage Effects in Animal Models

The effects of sinapaldehyde glucoside vary with different dosages in animal models. At lower doses, sinapaldehyde glucoside exhibits significant anti-inflammatory effects without causing cytotoxicity . At higher doses, it may lead to adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

Sinapaldehyde glucoside is involved in several metabolic pathways, including the shikimate/phenylpropanoid pathway . This pathway is responsible for the biosynthesis of various phenolic compounds, including sinapate esters. Sinapaldehyde glucoside interacts with enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:choline sinapoyltransferase (SCT), which facilitate its conversion and further metabolism .

Transport and Distribution

Within cells and tissues, sinapaldehyde glucoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of sinapaldehyde glucoside within cells is crucial for its biological activity and overall function.

Subcellular Localization

The subcellular localization of sinapaldehyde glucoside is primarily within the vacuoles of plant cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct sinapaldehyde glucoside to these compartments. The accumulation of sinapaldehyde glucoside in vacuoles is essential for its storage and subsequent utilization in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal can be synthesized through the condensation of sinapaldehyde with β-D-glucose . The reaction typically involves the use of a suitable catalyst and controlled conditions to ensure the formation of the desired glucoside.

Industrial Production Methods: While specific industrial production methods for sinapaldehyde glucoside are not extensively documented, the general approach involves the use of biotransformation techniques with immobilized microorganisms. This method is environmentally friendly and offers high stability and regenerable cofactors .

Analyse Des Réactions Chimiques

Types of Reactions: (E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxy and methoxy groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize sinapaldehyde glucoside.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.

Major Products Formed:

Oxidation: The major product is often sinapic acid or its derivatives.

Reduction: The primary product is sinapyl alcohol.

Substitution: Various substituted derivatives of sinapaldehyde glucoside can be formed depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Sinapic acid: A related compound with similar anti-inflammatory properties.

Coniferyl alcohol: Another lignol precursor with comparable chemical properties.

Cinnamaldehyde: The parent compound from which sinapaldehyde is derived.

Uniqueness: (E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal is unique due to its specific glucoside linkage, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in certain biochemical and industrial applications .

Propriétés

IUPAC Name |

(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTCTPHTVUEGCL-RBKUQZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of sinapaldehyde glucoside?

A1: Sinapaldehyde glucoside has been identified in several plant species, indicating its potential role in plant defense mechanisms. Research highlights its presence in:

- Ilex rotunda Thunb. (Iron Holly): Sinapaldehyde glucoside was isolated from the bark of this plant, along with other glycosides. [, , ]

- Eleutherococcus senticosus (Siberian Ginseng): This plant, known for its adaptogenic properties, also contains sinapaldehyde glucoside. []

- Annona reticulata L. (Custard Apple): This tropical fruit tree's seeds were found to contain sinapaldehyde glucoside. []

- Fraxinus chinensis Roxb. (Chinese Ash): This tree species' bark yielded sinapaldehyde glucoside as one of its constituents. []

- Phellodendron chinense (Amur Cork Tree): This tree's bark is another source of sinapaldehyde glucoside. []

Q2: Has sinapaldehyde glucoside been found in other parts of the plant besides the bark and seeds?

A2: While the provided research primarily focuses on the isolation of sinapaldehyde glucoside from bark and seeds, further investigation is needed to determine its presence and concentration in other plant parts, such as leaves, fruits, or roots.

Q3: What is unique about the sinapaldehyde glucoside isolated from Ilex rotunda?

A3: Research on Ilex rotunda led to the discovery of ilexrotunin, a dimeric form of sinapaldehyde glucoside. This unique structure distinguishes it from the monomeric form found in other plant species. []

Q4: What analytical techniques are commonly used to identify and characterize sinapaldehyde glucoside?

A4: Scientists rely on a combination of advanced techniques to confirm the identity and purity of sinapaldehyde glucoside:

- High-speed counter-current chromatography (HSCCC): This technique is effective in separating and purifying sinapaldehyde glucoside from complex plant extracts. []

- Spectroscopic Analyses: Researchers utilize various spectroscopic methods to elucidate the structure of sinapaldehyde glucoside. These methods include:

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the compound's carbon and hydrogen framework, revealing its structural arrangement. [, ]

- Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule by analyzing its interactions with infrared light. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing valuable insights into the compound's structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.